1-isopropyl-1H-pyrrolo[2,3-c]pyridine
Overview
Description
“1-isopropyl-1H-pyrrolo[2,3-c]pyridine” is a heterocyclic compound with a molecular formula of C10H12N2 . It has recently gained attention in the field of medicinal chemistry due to its promising bioactivity and potential applications.
Molecular Structure Analysis
The molecular structure of “1-isopropyl-1H-pyrrolo[2,3-c]pyridine” has been characterized by various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and X-ray diffraction .
Scientific Research Applications
Biological Activity
1-Isopropyl-1H-pyrrolo[2,3-c]pyridine derivatives demonstrate a broad spectrum of pharmacological properties, making them significant for developing new compounds. They have been particularly studied as analgesic and sedative agents. Research also indicates their potential in treating diseases of the nervous and immune systems. Moreover, these derivatives exhibit antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).
Synthesis and Chemical Properties
Various methods for synthesizing 1H-pyrrolo[2,3-b]pyridines have been explored, including modifications of Madelung- and Fischer-syntheses of indoles. These compounds have shown reactivity in nitration, nitrosation, bromination, iodination, and reactions with Mannich bases, predominantly at the 3-position. The synthesis process has also led to the discovery of unexpected products, underscoring the complexity and versatility of these compounds (Herbert & Wibberley, 1969).
Application in ACC1 Inhibition
1-Isopropyl-1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent ACC1 inhibitors. These compounds have shown effectiveness in reducing the concentration of malonyl-CoA in cancer models, suggesting their potential as therapeutic agents for cancer and fatty acid-related diseases (Mizojiri et al., 2019).
Cytotoxicity Studies
Cytotoxicity studies involving 1-isopropyl-1H-pyrrolo[2,3-b]pyridine derivatives have been conducted, particularly in the context of titanocene compounds. These studies are crucial for understanding the potential medical applications and limitations of these compounds (Mendez et al., 2011).
Electronic and Optical Applications
The derivatives of 1H-pyrrolo[2,3-b]pyridine have also been explored for their electronic and optical properties. Their potential in applications like organic light-emitting diodes (OLEDs) has been studied, indicating a broader scope of use beyond pharmaceuticals (Li et al., 2016).
properties
IUPAC Name |
1-propan-2-ylpyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-8(2)12-6-4-9-3-5-11-7-10(9)12/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQHAMUKPGGNBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C1C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601260354 | |
Record name | 1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601260354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-1H-pyrrolo[2,3-c]pyridine | |
CAS RN |
1221153-83-8 | |
Record name | 1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221153-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601260354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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